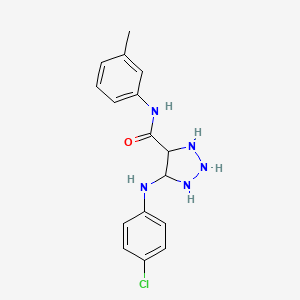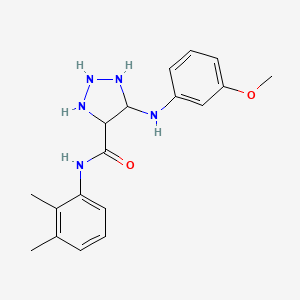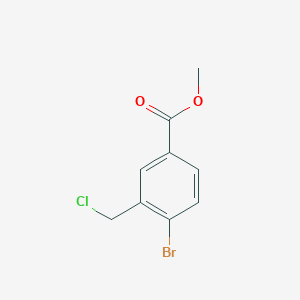![molecular formula C20H14O2 B12342375 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 62600-10-6](/img/structure/B12342375.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is specifically a dihydrodiol form, meaning it has two hydroxyl groups added to the benzo[a]pyrene structure. It is often studied for its role in the metabolic pathways of PAHs and its potential impact on human health and the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing the reaction conditions for larger batches and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and quinones.
Reduction: It can be reduced back to benzo[a]pyrene under certain conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Ethers, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, this compound is used to study the enzymatic processes involved in PAH metabolism. It helps in identifying the enzymes responsible for its conversion and the resulting metabolites .
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis. It is used in studies to develop potential inhibitors for the enzymes involved in its metabolism, which could lead to new cancer therapies .
Industry: In industrial applications, this compound is used in the development of bioremediation strategies. It helps in designing microbial systems capable of degrading PAHs in contaminated environments .
Mecanismo De Acción
trans-Benzo[a]pyrene-4,5-dihydrodiol exerts its effects through its interaction with enzymes involved in PAH metabolism. The compound is initially oxidized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The molecular targets include DNA and various metabolic enzymes, and the pathways involved are primarily those related to oxidative metabolism .
Comparación Con Compuestos Similares
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A similar compound with hydroxyl groups at different positions.
Chrysene-4,5-dihydrodiol: A dihydrodiol derivative of chrysene, another PAH.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. Its study provides insights into the specific metabolic pathways and potential health impacts of PAHs .
Propiedades
Número CAS |
62600-10-6 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
Clave InChI |
OYOQHRXJXXTZII-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)


![5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)

![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342354.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342365.png)
![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
